Glycerol 2-phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P/c4-1-3(2-5)9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCLVCXQIBBOPH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O6P-2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Glycerol Phosphate Stereoisomers
Glycerol (B35011) can be phosphorylated at three different positions, giving rise to three distinct isomers: sn-glycerol-1-phosphate (B1203117), glycerol 2-phosphate, and sn-glycerol-3-phosphate. encyclopedia.pubmdpi.com While sn-glycerol-1-phosphate and sn-glycerol-3-phosphate are chiral molecules, meaning they are non-superimposable mirror images of each other, this compound is achiral. wikipedia.org This structural difference is fundamental to their distinct roles in biology.
The sn-glycerol-3-phosphate isomer is the predominant form in eukaryotes and bacteria, serving as the backbone for the synthesis of glycerophospholipids, which are the primary components of cell membranes. wikipedia.orgresearchgate.netencyclopedia.pub In contrast, archaea utilize the sn-glycerol-1-phosphate enantiomer for their membrane lipids. researchgate.net this compound, also known as β-glycerophosphate, is generally less common than its isomers but plays specialized and significant roles. wikipedia.orgumaryland.edu It is considered a non-natural analogue in the context of membrane phospholipids (B1166683), which are exclusively composed of glycerol-1-phosphate or glycerol-3-phosphate. researchgate.net
| Property | Glycerol 1-phosphate | This compound | Glycerol 3-phosphate |
|---|---|---|---|
| Chirality | Chiral | Achiral | Chiral |
| Common Name | α-glycerophosphate | β-glycerophosphate | α-glycerophosphate |
| Primary Domain | Archaea | Various (less common) | Bacteria and Eukarya |
| Primary Role | Membrane lipid backbone | Metabolic intermediate, signaling | Membrane lipid backbone, glycolysis intermediate |
Historical Perspectives in Biochemical Discovery
The study of glycerol (B35011) phosphates dates back to the early days of biochemistry, with initial research focusing on their role in glycolysis and lipid metabolism. The discovery and characterization of the different isomers were crucial steps in understanding the stereospecificity of enzymes and the distinct metabolic pathways in different domains of life.
Historically, the synthesis of glycerol phosphates often resulted in a mixture of the α (1- and 3-) and β (2-) isomers, making it challenging to isolate and study the pure compounds. google.com This difficulty spurred the development of more refined chemical and enzymatic synthesis methods to produce highly pure β-glycerol phosphate (B84403), free from contamination by its isomers. google.com
More recent discoveries have highlighted the presence of glycerol 2-phosphate in specific biological contexts. For instance, research has identified a glycerol phosphate modification on streptococcal rhamnose polysaccharides, where a transferase attaches glycerol phosphate to a cell wall glycopolymer. nih.gov Prebiotic chemistry studies have also demonstrated the plausible non-enzymatic formation of this compound under conditions simulating the early Earth, suggesting its potential role in the origin of life. researchgate.netmdpi.com These findings have expanded our understanding of the historical and evolutionary significance of this molecule.
Fundamental Academic Significance in Biological Systems Research
Prebiotic and Abiotic Synthesis Mechanisms
The synthesis of glycerol phosphates, including this compound, under conditions mimicking the early Earth is a significant area of origins-of-life research. These pathways suggest how essential precursors for phospholipids (B1166683) could have arisen before the evolution of complex enzymatic machinery.
This compound can be formed through the abiotic phosphorylation of glycerol in environments simulating prebiotic conditions. wikipedia.org Research has demonstrated that heating glycerol with a phosphate source can yield various glycerol phosphate esters. mdpi.com Several plausible prebiotic scenarios have been explored:
Mineral-Catalyzed Phosphorylation : The meteoritic mineral schreibersite, (Fe,Ni)₃P, has been shown to react with aqueous glycerol under mild heating (65 °C) to produce glycerol phosphates, including glycerol-1-phosphate and glycerol-2-phosphate, with a combined yield of 2.5%. pnas.orgacs.orgnih.gov This demonstrates that phosphorylation can occur in water at moderate temperatures using a plausible prebiotic mineral source without a condensing agent. pnas.org
Condensing Agents : In the presence of condensing agents like urea (B33335), the phosphorylation of glycerol is facilitated. mdpi.com Laboratory simulations have shown that heating glycerol and phosphate with urea can form this compound, suggesting a viable pathway on a prebiotic Earth where such compounds may have been present. wikipedia.orgmdpi.com
Non-Aqueous Solvents : The formation of glycerol phosphates is also possible in non-aqueous environments. Studies using solvents like formamide (B127407) and deep eutectic solvents have demonstrated the synthesis of glycerol phosphates from glycerol and various inorganic phosphate sources. nih.govmdpi.com The presence of silicates, such as quartz sand and kaolinite (B1170537) clay, was found to improve reaction yields significantly, in some cases reaching up to 90%. nih.gov
Table 1: Selected Prebiotic Synthesis Conditions for Glycerol Phosphates
| Reactants | Catalysts/Conditions | Products Include | Reference |
|---|---|---|---|
| Glycerol, Aqueous Phosphate | Schreibersite mineral, 65 °C | Glycerol 1-phosphate, this compound | pnas.orgnih.gov |
| Glycerol, Phosphate | Urea, Heat | This compound | wikipedia.org |
| Glycerol, Ammonium Dihydrogen Phosphate | Urea, Various Minerals (e.g., Kaolinite, Quartz), 65-70 °C | Glycerol 1-phosphate, this compound, Cyclic glycerol-monophosphate | mdpi.com |
| Glycerol, Inorganic Phosphate Source | Formamide, Silicates (e.g., Kaolinite), 85 °C | Phosphorylated Glycerol Derivatives | nih.gov |
| Glycerol | Phosphate, Urea | Glycerol-1,2-cyclic phosphate | nih.gov |
Regioselectivity refers to the preference for a reaction to occur at a particular position on a molecule. In the context of glycerol phosphorylation, this relates to whether the phosphate group attaches to the primary (C1/C3) or secondary (C2) hydroxyl group.
Some abiotic synthesis pathways exhibit a degree of regioselectivity. For instance, laboratory simulations involving the heating of glycerol and phosphate in the presence of urea have shown a regioselective phosphorylation that favors the 2-position, yielding this compound. wikipedia.org This suggests a plausible prebiotic route for the preferential synthesis of this specific isomer, which may have been significant for the origin of biological phospholipid synthesis before the advent of enzymatic catalysis. wikipedia.org However, other prebiotic syntheses, such as dry-state acylation reactions, have been shown to proceed without significant bias, affording products in yields proportional to the amount of each glycerol phosphate isomer present. rsc.org The prebiotic phosphorylation of glycerol can also deliver glycerol-2,3-cyclic phosphate, an activated intermediate that can react with various nucleophiles. acs.orgchemrxiv.org
Abiotic Phosphorylation under Early Earth Conditions
Enzymatic Pathways of this compound Synthesis
While this compound is relatively rare in the biology of most organisms, specific enzymatic pathways for its synthesis have been identified, most notably in certain serotypes of the bacterium Streptococcus pneumoniae. asm.orgresearchgate.netglyco.ac.ru In these organisms, this compound is a component of the capsular polysaccharide (CPS), a crucial virulence factor. asm.orgnih.govresearchgate.net The biosynthetic pathway for the nucleotide-activated form, CDP-2-glycerol, has been fully characterized and involves the sequential action of three enzymes encoded by the gtp1, gtp2, and gtp3 genes. asm.orgresearchgate.net
The direct phosphorylation of glycerol to form this compound is catalyzed by a specific phosphotransferase. In Streptococcus pneumoniae 23F, the enzyme Gtp3 has been identified as a glycerol-2-phosphotransferase. asm.orgresearchgate.netnih.gov This enzyme catalyzes the transfer of a phosphate group, typically from ATP, directly to the C2 hydroxyl group of glycerol. asm.orgglyco.ac.ru
Reaction: Glycerol + ATP → this compound + ADP
This step is central to the pathway, as it establishes the specific isomer required for the subsequent activation and incorporation into the capsule.
The substrate for the Gtp3 phosphotransferase, glycerol, is itself produced by an upstream enzymatic reaction. The enzyme Gtp1, encoded by the gtp1 gene in S. pneumoniae, has been identified as a reductase. asm.orgresearchgate.netnih.gov Gtp1 catalyzes the conversion of 1,3-dihydroxyacetone (B48652) to glycerol. asm.orgresearchgate.net This reductase-mediated step ensures the provision of the glycerol precursor necessary for Gtp3 to synthesize this compound. researchgate.net
For this compound to be incorporated into the growing polysaccharide chain, it must first be activated, typically by attachment to a nucleotide. This process is catalyzed by the enzyme Gtp2, a cytidylyltransferase. asm.orgresearchgate.netglyco.ac.ru Gtp2 facilitates the transfer of cytidine (B196190) monophosphate (CMP) from a cytidine triphosphate (CTP) molecule to this compound, forming CDP-2-glycerol and releasing pyrophosphate. asm.orgresearchgate.netnih.gov
Reaction: this compound + CTP → CDP-2-glycerol + PPi
CDP-2-glycerol is the final activated donor substrate used by polymerases to incorporate this compound into the capsular polysaccharide of S. pneumoniae types 15A and 23F. asm.orgresearchgate.net The complete biochemical identification of this three-enzyme pathway was a significant step in understanding how this unusual component is synthesized and utilized in bacteria. researchgate.netnih.gov
**Table 2: Enzymatic Pathway for CDP-2-Glycerol Synthesis in *Streptococcus pneumoniae***
| Enzyme (Gene) | Enzyme Name/Type | Substrate(s) | Product | Reference |
|---|---|---|---|---|
| Gtp1 | Reductase | 1,3-Dihydroxyacetone | Glycerol | asm.orgresearchgate.net |
| Gtp3 | Glycerol-2-phosphotransferase | Glycerol, ATP | This compound | asm.orgresearchgate.net |
| Gtp2 | Glycerol-2-phosphate cytidylyltransferase | This compound, CTP | CDP-2-glycerol | asm.orgresearchgate.netglyco.ac.ru |
An in-depth examination of the biochemical pathways responsible for the synthesis of this compound reveals distinct strategies across different domains of life. This article focuses on the biosynthesis of this specific glycerol phosphate isomer and its activated form, CDP-2-glycerol, highlighting the enzymes and substrates involved.
Enzymology and Reaction Mechanisms Involving Glycerol 2 Phosphate
Enzymes Directly Acting on Glycerol (B35011) 2-Phosphate
Glycerol-2-Phosphatase Activity and Characterization (EC 3.1.3.19)
Glycerol-2-phosphatase (EC 3.1.3.19) is an enzyme that catalyzes the hydrolysis of glycerol 2-phosphate to yield glycerol and inorganic phosphate (B84403). jax.orgwikipedia.orgqmul.ac.ukexpasy.org This enzymatic activity is classified under the hydrolases, specifically those that act on phosphoric monoester bonds. wikipedia.org Alternative names for enzymes exhibiting this activity include β-glycerophosphatase, β-glycerophosphate phosphatase, and 2-glycerophosphatase. wikipedia.orgqmul.ac.ukontosight.ai
The primary function of this enzyme is to dephosphorylate this compound, a process that is significant in lipid metabolism and phosphate homeostasis. ontosight.ai The resulting glycerol can be channeled into glycolysis or used for the synthesis of new lipids, while the inorganic phosphate is available for numerous cellular processes. ontosight.ai
Characterization of glycerol-2-phosphatase activity has been a subject of study, with early work focusing on non-specific acid phosphomonoesterases and yeast phosphomonoesterase. qmul.ac.ukrhea-db.org These studies laid the groundwork for understanding the stability and isolation procedures for enzymes with this function. wikipedia.orgqmul.ac.ukrhea-db.org
Substrate Specificity of Related Phosphatases (e.g., D-glycerol 3-phosphate phosphatase)
While glycerol-2-phosphatase specifically targets the 2-position isomer, other related phosphatases exhibit broader or different substrate specificities. One such enzyme is D-glycerol 3-phosphate phosphatase from Mycobacterium tuberculosis. This enzyme primarily dephosphorylates D-glycerol 3-phosphate (sn-glycerol 1-phosphate). uniprot.org However, it can also act on this compound, albeit to a lesser extent. uniprot.org
The substrate specificity of these phosphatases is determined by the structure of their active site. pnas.org For instance, the cap domain of the haloacid dehalogenase superfamily (HADSF) of phosphatases plays a crucial role in dictating which substrates can bind. pnas.org In the case of Rv1692 from M. tuberculosis, the active site is small and can accommodate linear carbon backbones like glycerol 3-phosphate and, to a lesser degree, this compound, but not larger molecules like sugars or nucleotides. uniprot.orgpnas.org
Mammalian phosphoglycolate phosphatase (PGP) has also been identified as a glycerol-3-phosphate phosphatase (G3PP). frontiersin.orgresearchgate.net This enzyme can hydrolyze glycerol 3-phosphate and is involved in regulating cellular levels of this important metabolite. frontiersin.orgresearchgate.net While its primary substrate is considered to be glycerol 3-phosphate, its activity on this compound has also been noted. uniprot.org
Table 1: Substrate Specificity of Selected Phosphatases
| Enzyme | Primary Substrate | Other Substrates | kcat (sec⁻¹) with this compound | Source |
| D-glycerol 3-phosphate phosphatase (M. tuberculosis) | D-glycerol 3-phosphate | This compound, D-ribulose 5-phosphate | 0.18 | uniprot.org |
| Mammalian PGP/G3PP | Glycerol 3-phosphate | 2-phosphoglycolate, 4-phospherythronate, 2-phospholactate | Not specified | researchgate.net |
Enzymes Utilizing this compound Precursors or Products
Glycerol Kinase Specificity in Phosphorylation Reactions
Glycerol kinase (EC 2.7.1.30) is a key enzyme in glycerol metabolism, catalyzing the phosphorylation of glycerol to produce sn-glycerol 3-phosphate. uniprot.orgportlandpress.com This reaction is the first step in glycerol utilization in most organisms. nih.gov The specificity of glycerol kinase is crucial for channeling glycerol into metabolic pathways. nih.gov
While the primary product is sn-glycerol 3-phosphate, the enzyme's specificity has been studied with various alcohols as potential substrates or inhibitors. nih.gov The enzyme from Candida mycoderma has been a model for understanding its substrate specificity. nih.gov In Escherichia coli, glycerol kinase activity is stimulated by its interaction with the glycerol facilitator protein, suggesting a regulatory mechanism that enhances phosphorylation efficiency. asm.org
The kinetics of human glycerol kinase have been characterized, showing a high affinity for glycerol. portlandpress.com The enzyme follows Michaelis-Menten kinetics with a Km value for glycerol of 5.022 µM. uniprot.orgportlandpress.com The activity of glycerol kinase is also dependent on metal ions like K⁺ and Mg²⁺. uniprot.orgportlandpress.com
Table 2: Kinetic Parameters of Human Glycerol Kinase
| Substrate | Km | Source |
| Glycerol | 5.022 µM | uniprot.orgportlandpress.com |
| ATP | 0.767 mM | uniprot.orgportlandpress.com |
| Phosphoenolpyruvate | 0.223 mM | uniprot.orgportlandpress.com |
Glycerol Phosphate Oxidase Activity (e.g., GPOS.pne)
Glycerol phosphate oxidase (EC 1.1.3.21) catalyzes the oxidation of sn-glycerol 3-phosphate to dihydroxyacetone phosphate and hydrogen peroxide, using oxygen as an electron acceptor. ontosight.aicreative-enzymes.combiomedscijournal.com This FAD-dependent enzyme is a key component of glycerophospholipid metabolism. creative-enzymes.comnih.gov
The recombinant L-α-glycerophosphate oxidase from Mycoplasma pneumoniae (His6-MpGlpO) follows a ping-pong reaction mechanism. nih.gov After the flavin-mediated oxidation of the substrate, dihydroxyacetone phosphate is released before the reaction with oxygen. nih.gov Interestingly, this enzyme can also use D,L-glyceraldehyde 3-phosphate as a substrate, although with a much lower catalytic efficiency. nih.gov
Glycerol-3-phosphate oxidase from different sources exhibits varying properties. For example, the enzyme from Aerococcus viridans has an optimal pH of 7.5–8.0 and a Km of 2.3 mM. sigmaaldrich.com In contrast, the enzyme from a recombinant bacterium has an optimal pH of 7.0 and a Km of 1.18 x 10⁻⁴ M. amano-enzyme.com
Table 3: Properties of Glycerol Phosphate Oxidases from Different Sources
| Source | Optimal pH | Km | Molecular Weight |
| Aerococcus viridans | 7.5–8.0 | 2.3 mM | 63 kDa |
| Streptococcus thermophilus | 7.5–8.0 | 4 mM | 131 kDa |
| Recombinant Bacteria | 7.0 | 0.118 mM | 67 kDa |
Cytidylyltransferase Kinetic and Stereochemical Properties
Cytidylyltransferases are a family of enzymes that transfer a cytidylyl group from CTP to a phosphate-containing substrate. wikipedia.org Glycerol-3-phosphate cytidylyltransferase (EC 2.7.7.39) catalyzes the reaction between CTP and sn-glycerol 3-phosphate to form CDP-glycerol and diphosphate. wikipedia.org This reaction is central to the synthesis of teichoic acids in the cell walls of Gram-positive bacteria. asm.orgillinoisstate.edu
In Streptococcus pneumoniae 23F, a biosynthetic pathway for CDP-2-glycerol has been identified. nih.gov This pathway involves three enzymes: Gtp1 (a reductase), Gtp3 (a glycerol-2-phosphotransferase), and Gtp2, which is a cytidylyltransferase that transfers CTP to this compound to form CDP-2-glycerol. nih.gov The Gtp2 enzyme was also found to be active with glycerol 1-phosphate as a substrate. nih.gov
The stereospecificity of glycerol phosphate cytidylyltransferases (GCTs) is crucial in determining the stereochemistry of the resulting CDP-glycerol and subsequent products like glycerophosphoinositol (B231547) (GPI). asm.org While bacterial GCTs typically use sn-glycerol 3-phosphate, the stereochemical properties of these enzymes are an area of active investigation. asm.org
In mammals, ethanolamine-phosphate cytidylyltransferase (PCYT2) has been shown to have CDP-glycerol synthetic activity from glycerol-3-phosphate and CTP. nih.gov This discovery highlights a previously unknown function for PCYT2 and suggests a role for CDP-glycerol in regulating the function of proteins like α-dystroglycan in mammals. nih.gov
Table 4: Kinetic Parameters of Gtp2 from S. pneumoniae 23F
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| This compound | 0.44 ± 0.05 | 2.05 ± 0.05 | 4.66 |
| CTP | 0.25 ± 0.02 | 1.83 ± 0.03 | 7.32 |
Source: asm.org
Kinetic and Mechanistic Studies of this compound Converting Enzymes
Reaction Kinetics and Enzyme Parameters (Km, Vmax, kcat)
The efficiency and substrate affinity of enzymes that metabolize this compound are quantified by key kinetic parameters: the Michaelis constant (Km), maximum velocity (Vmax), and the catalytic constant (kcat). rose-hulman.edutufts.eduslideshare.net These parameters provide a window into the catalytic mechanism and the enzyme's role within a metabolic context.
One notable enzyme is D-glycerol 3-phosphate phosphatase (G3PP) from Mycobacterium tuberculosis, which, despite its name, can also act on this compound. For this compound, this enzyme exhibits a Km of 2.01 mM and a kcat of 0.18 s-1. uniprot.org The catalytic efficiency, represented by the kcat/Km ratio, for this compound is 0.14 x 103 M-1s-1. pnas.org This is lower than its preferred substrate, D-glycerol 3-phosphate, indicating a secondary role for this compound in the function of this particular enzyme. pnas.org
In Streptococcus pneumoniae, the biosynthesis of CDP-2-glycerol involves glycerol-2-phosphate cytidylyltransferase (Gtp2) . This enzyme demonstrates a clear preference for this compound over glycerol 1-phosphate. nih.govasm.org The kinetic parameters for Gtp2 with this compound are a Km of 0.28 mM, a Vmax of 0.081 µM·min-1, and a kcat of 288.98 mM-1·min-1. asm.org In contrast, for glycerol 1-phosphate, the kcat/Km ratio is significantly lower at 46.24 mM-1·min-1, highlighting the enzyme's specificity for the 2-phosphate isomer. asm.org
Another important enzyme is myo-inositol monophosphatase from bovine brain, which can also hydrolyze this compound. nih.gov The kinetic properties of this enzyme reveal interesting regulatory mechanisms. For instance, fluoride (B91410) acts as a competitive inhibitor with respect to this compound, with a Ki value of approximately 45 µM. nih.gov
The enzyme glycerol-3-phosphate dehydrogenase (GPDH) has also been studied with various substrates. While its primary substrate is glycerol 3-phosphate, kinetic parameters have been determined for related molecules, providing insights into the enzyme's active site and mechanism. nih.govresearchgate.net
Interactive Table: Kinetic Parameters of this compound Converting Enzymes
| Enzyme | Organism | Substrate | Km (mM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Source |
|---|---|---|---|---|---|---|---|
| D-glycerol 3-phosphate phosphatase | Mycobacterium tuberculosis | This compound | 2.01 | - | 0.18 | 140 | uniprot.orgpnas.org |
| Glycerol-2-phosphate cytidylyltransferase (Gtp2) | Streptococcus pneumoniae | This compound | 0.28 | 0.081 µM·min-1 | 288.98 mM-1·min-1 | - | asm.org |
Influence of Environmental Factors on Enzyme Activity (Temperature, pH, Cations)
The catalytic activity of enzymes that process this compound is highly dependent on environmental conditions such as temperature, pH, and the presence of specific cations.
For Gtp2 from Streptococcus pneumoniae, enzyme activity is observed over a broad temperature range from 4°C to 65°C. nih.govglyco.ac.ru The optimal pH for Gtp2 activity is around 8.0. asm.orgresearchgate.net This enzyme is also dependent on divalent cations for its activity. glyco.ac.ru Magnesium ions (Mg2+) are particularly important, and the enzyme's activity is significantly inhibited by the presence of nickel (Ni2+) and copper (Cu2+) ions. glyco.ac.ru The addition of EDTA, a cation chelator, completely abolishes Gtp2 activity, confirming its reliance on divalent cations. glyco.ac.ru
The activity of myo-inositol monophosphatase with this compound is also influenced by pH and cations. The enzyme's Vmax is pH-dependent, suggesting that the deprotonation of two groups with pK values around 6.5 is necessary for catalysis. nih.gov Magnesium ions (Mg2+) act as an activator at low concentrations but become an uncompetitive inhibitor at higher concentrations. nih.gov The optimal Mg2+ concentration varies with the substrate and pH. nih.gov
In seedlings of cucumber, radish, and rocket salad, acid phosphatases that can hydrolyze ß-glycerol phosphate show maximal activity at a pH range of 5.0-6.0 and a temperature of approximately 37°C. scielo.br Their activity is inhibited by cations such as Zn2+ and Cu2+. scielo.br Similarly, a phytase from Pichia fermentans B4-1, which can also hydrolyze this compound, has an optimal pH of 5.0 and is active up to 50°C. agrojournal.org This enzyme's activity is partially inhibited by various mono- and divalent cations. agrojournal.org
Interactive Table: Optimal Environmental Conditions for this compound Converting Enzymes
| Enzyme | Organism/Source | Optimal Temperature (°C) | Optimal pH | Cation Dependence/Effects | Source |
|---|---|---|---|---|---|
| Glycerol-2-phosphate cytidylyltransferase (Gtp2) | Streptococcus pneumoniae | 4-65 | 8.0 | Dependent on divalent cations (e.g., Mg2+); inhibited by Ni2+ and Cu2+ | nih.govasm.orgglyco.ac.ruresearchgate.net |
| myo-inositol monophosphatase | Bovine brain | - | ~6.5 (for catalysis) | Activated by low Mg2+, inhibited by high Mg2+ | nih.gov |
| Acid Phosphatase | Cucumber, Radish, Rocket Salad Seedlings | ~37 | 5.0-6.0 | Inhibited by Zn2+ and Cu2+ | scielo.br |
Stereospecificity in Enzymatic Conversions (e.g., Glycerol Phosphate Cytidylyltransferase)
The stereochemical configuration of substrates is often a critical determinant of enzyme activity. This is particularly evident in the case of glycerol phosphate cytidylyltransferase (GCT) , an enzyme involved in the synthesis of CDP-glycerol. nih.govnih.gov
Studies on GCT from different organisms have revealed distinct stereospecificities. For instance, the GCT from the bacterium Aquifex aeolicus (specifically the AQ185 gene product) is absolutely specific for sn-glycerol 3-phosphate. nih.gov Another GCT from the same organism (AQ1368) can recognize both sn-glycerol 1-phosphate and sn-glycerol 3-phosphate, but shows a 2:1 preference for the latter. nih.gov In contrast, the GCT from the archaeon Archaeoglobus fulgidus preferentially utilizes sn-glycerol 1-phosphate with a 4:1 preference. nih.gov This stereospecificity of GCT is a key factor in determining the distinct stereochemical compositions of glycerophosphoinositol found in Bacteria and Archaea. nih.govnih.gov
In mammals, PCYT2 has been identified as the enzyme responsible for synthesizing CDP-glycerol from CTP and glycerol 3-phosphate. encyclopedia.pubmdpi.com While this compound is not the primary substrate in this specific mammalian pathway, the principle of stereospecificity remains a fundamental aspect of these enzymatic reactions. The enzyme fukutin (FKTN) can utilize CDP-glycerol as a donor substrate to transfer glycerol phosphate to O-mannosyl glycans, although it is a less efficient donor than CDP-ribitol. researchgate.net This highlights how the stereochemistry of the glycerol phosphate moiety within the activated nucleotide sugar influences the efficiency of subsequent transfer reactions.
The strict stereospecificity of these enzymes ensures the correct assembly of complex molecules like teichoic acids in bacterial cell walls and other glycoconjugates, underscoring the precision of enzymatic catalysis in biological systems. genome.jpebi.ac.uk
Research Methodologies for Glycerol 2 Phosphate Analysis
Spectroscopic Techniques
Spectroscopic methods are indispensable for determining the molecular structure of glycerol (B35011) 2-phosphate. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and mass of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of glycerol 2-phosphate. Different NMR techniques provide complementary information.
³¹P-NMR: Phosphorus-31 NMR is particularly well-suited for analyzing phosphorylated compounds. This compound can be distinguished from its isomer, glycerol 1-phosphate, by their different ³¹P chemical shifts. In proton-coupled ³¹P-NMR spectra, this compound appears as a doublet, while glycerol 1-phosphate is represented by a triplet. researchgate.net At a pH of 10, the ³¹P-NMR chemical shift for this compound is observed at 3.92 ppm, whereas glycerol 3-phosphate (an enantiomer of glycerol 1-phosphate) resonates at 4.29 ppm. nih.gov At pH 7, the chemical shift for this compound is 0.15 ppm. nih.gov Another study reports a chemical shift of 1.92 ppm for this compound in D₂O. rsc.org These distinct chemical shifts allow for the clear identification and semi-quantitative analysis of this compound in mixtures. nih.gov
¹H-NMR and ¹³C-NMR: Proton and Carbon-13 NMR provide information about the carbon-hydrogen framework of the molecule. In studies of CDP-2-glycerol, which contains the this compound moiety, ¹H-NMR and two-dimensional correlation spectroscopy (COSY) were used to establish correlations between protons on the glycerol backbone. asm.org For instance, correlations were observed between H2 and H1a/H1b, and between H2 and H3a/H3b of the glycerol part. asm.org ¹³C-NMR has also been used to confirm the presence of this compound, with peaks between 70 and 71 ppm indicating the presence of either this compound or glycerol 3-phosphate. uakron.edu Heteronuclear Single Quantum Coherence (HSQC) experiments can correlate the ¹H and ¹³C signals, providing unambiguous assignments of the atoms in the this compound structure.
Table 1: ³¹P-NMR Chemical Shifts for Glycerol Phosphates
| Compound | pH | Solvent | Chemical Shift (ppm) | Reference |
|---|---|---|---|---|
| This compound | 10 | Water | 3.92 | nih.gov |
| Glycerol 3-phosphate | 10 | Water | 4.29 | nih.gov |
| This compound | 7 | Water | 0.15 | nih.gov |
| This compound | Not Specified | D₂O | 1.92 | rsc.org |
Mass spectrometry (MS) is a key technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique used to analyze molecules in solution. It has been employed to confirm the structure of products from enzymatic reactions, such as the formation of CDP-2-glycerol from this compound. asm.org In negative ion mode, the precursor ion for this compound ([M-H]⁻) is observed at an m/z of 171.00587. nih.govmassbank.eu
Tandem Mass Spectrometry (ESI-MS/MS): ESI-MS/MS provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique was crucial in elucidating the structure of CDP-2-glycerol. The MS/MS analysis of the parent ion (m/z 476.08) resulted in specific fragment ions corresponding to the loss of different parts of the molecule, such as the this compound group itself (resulting in a CMP fragment at m/z 322.05). asm.org For this compound itself, LC-MS/MS analysis in negative mode shows characteristic fragment ions at m/z 96.9702 and 78.9596. nih.govmassbank.eu
Table 2: ESI-MS/MS Fragmentation Data for this compound ([M-H]⁻)
| Precursor Ion (m/z) | Fragmentation Mode | Key Fragment Ions (m/z) | Instrument | Reference |
|---|---|---|---|---|
| 171.00587 | LOW-ENERGY CID | 78.9596, 96.9702, 171.0059 | LC-ESI-QTOF | nih.govmassbank.eu |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P-NMR, 1H,13C HSQC)
Chromatographic Separation Methods
Chromatographic techniques are essential for separating this compound from its isomers and other components in a mixture, enabling accurate quantification.
Ion chromatography (IC) is a powerful method for separating charged molecules. It has been successfully applied to the separation and determination of this compound (β-glycerophosphate) and its isomer, glycerol 1-phosphate (α-glycerophosphate). An established method uses a Metrosep A Supp7 column with a sodium carbonate eluent for isocratic elution, achieving complete separation of the two isomers. researchgate.net This technique is suitable for the quality control of pharmaceutical preparations containing glycerol phosphate (B84403). researchgate.netmetrohm.com Another IC method developed for analyzing anions in dentifrices can simultaneously determine glycerophosphate along with fluoride (B91410), phosphate, and other ions using a gradient elution with KOH. nih.gov
Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly useful for analyzing small quantities of charged molecules. CE has been used to monitor the enzymatic synthesis of CDP-2-glycerol, where this compound is a substrate. asm.orgnih.gov The method allows for the detection of novel products from enzyme-substrate reactions by separating them based on their charge-to-size ratio. asm.org For example, the conversion of substrates like CTP and this compound into the product CDP-2-glycerol can be monitored, and the conversion ratio calculated by comparing the peak areas of the substrate and product. nih.gov CE is also effective in analyzing the headgroups cleaved from phospholipids (B1166683), demonstrating its utility in separating various phosphoesters. nih.govresearchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) combines the separation power of LC with the sensitivity and specificity of MS/MS, making it an ideal tool for the quantitative analysis of metabolites like this compound in complex biological samples. While direct quantitative methods for this compound are part of broader metabolomic platforms, specific methods for related compounds highlight the technique's applicability. For instance, a sensitive LC-MS/MS method has been developed for the quantitative analysis of glycerophosphoinositol (B231547), a related glycerophosphate derivative. plos.org Furthermore, an efficient LC-MS method for quantifying glucose and glycerol involves enzymatic derivatization to their respective phosphate forms (glucose-6-phosphate and sn-glycerol-3-phosphate), which are then measured by LC-MS. nih.gov A similar strategy could be employed for the precise quantification of this compound. Chiral chromatography combined with LC/MS has also been used to separate and detect glycerol 1-phosphate and glycerol 3-phosphate in bacterial samples, confirming their structures by monitoring the ion at m/z 171.006. nih.gov
Capillary Electrophoresis for Enzyme-Substrate Reaction Product Detection
Biophysical Approaches
Biophysical methods are essential for quantitatively describing the molecular interactions and cellular changes associated with this compound and its metabolic pathways. These techniques provide insights into binding thermodynamics and the physical impact of metabolic processes on cellular structures.
Isothermal Titration Calorimetry (ITC) for Ligand Binding Studies
Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the thermodynamics of binding interactions in solution. nih.gov It directly measures the heat released or absorbed during the binding event between two molecules, such as a protein and a ligand. A single ITC experiment can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process.
A notable application of ITC in the context of this compound is the characterization of chemoreceptors in plant-associated bacteria. In a study on the phytopathogen Pectobacterium atrosepticum, ITC was employed to investigate the ligand binding specificity of a chemoreceptor known as PacP. biorxiv.org The experiments revealed that the ligand binding domain of PacP and related chemoreceptors from other bacteria preferentially bind glycerol 3-phosphate, a key plant signaling molecule. biorxiv.org
Crucially, these receptors also recognize other C3 phosphorylated compounds, including this compound. biorxiv.org The microcalorimetric titrations were conducted by placing the purified protein in the sample cell and titrating it with a solution of the ligand. biorxiv.org The resulting data showed that for several of these receptors, this compound was the second most tightly binding ligand after glycerol 3-phosphate. biorxiv.org For the PacP receptor, binding of this compound was observed with a dissociation constant (KD) of 72 µM. biorxiv.org This research provides direct evidence of chemoreceptors that bind phosphorylated C3 compounds, a finding that was previously un-documented. biorxiv.org
Table 1: ITC Binding Data for PacP and Related Chemoreceptors with this compound and Other Ligands This table summarizes the dissociation constants (KD) determined by Isothermal Titration Calorimetry for the binding of various ligands to the sCache_PC3 family of chemoreceptors.
| Receptor Protein | Ligand | Dissociation Constant (KD) in µM | Source |
|---|---|---|---|
| PacP (ECA_RS12390) | Glycerol 3-phosphate | 33 ± 1 | biorxiv.org |
| PacP (ECA_RS12390) | This compound | 72 ± 2 | biorxiv.org |
| PacP (ECA_RS12390) | Dihydroxyacetone phosphate | 13 ± 1 | biorxiv.org |
| PacP (ECA_RS12390) | Glyceraldehyde 3-phosphate | 58 ± 2 | biorxiv.org |
| Receptor R2 | Glycerol 3-phosphate | 3 ± 1 | biorxiv.org |
| Receptor R3 | Glycerol 3-phosphate | 9 ± 1 | biorxiv.org |
| Receptor R4 | Glycerol 3-phosphate | 23 ± 2 | biorxiv.org |
Atomic Force Microscopy (AFM) for Cellular Impact Assessment in Glycerolipid Metabolism Studies
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of cell surfaces at the nanoscale. It can be used to assess changes in cell topography, roughness, and mechanical properties, providing valuable information on how metabolic processes affect cellular structure. plos.orgnih.gov
In the field of glycerolipid metabolism, AFM has been utilized to study the cellular impact of glycerol-3-phosphate acyltransferase 2 (GPAT2), an enzyme that catalyzes the initial step in the de novo synthesis of glycerolipids. plos.orgcambridge.org This pathway is fundamental as it produces phosphatidic acid, a precursor for triacylglycerols and various phospholipids. aocs.org A study investigating the role of GPAT2 in breast cancer cells used AFM to correlate the enzyme's expression levels with changes in cell surface morphology and membrane integrity. plos.orgnih.gov
The researchers found that cells expressing GPAT2 had a significantly rougher surface topography compared to cells where GPAT2 expression was silenced. plos.orgnih.gov Furthermore, the silencing of GPAT2 led to the appearance of pore-like structures on the cell surface and was correlated with higher membrane damage, as evidenced by the release of lactate (B86563) dehydrogenase. plos.orgnih.gov These AFM-based findings demonstrate that an enzyme involved in the early stages of glycerolipid synthesis has a profound impact on the physical characteristics and permeability of the cell membrane. plos.orgcambridge.org This application highlights the utility of AFM in linking specific metabolic activities to observable cellular phenotypes. plos.orgnih.gov
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques are fundamental to identifying and characterizing the enzymes and pathways involved in the metabolism of this compound. These methods allow for the isolation of specific genes, production of their corresponding enzymes, and detailed investigation of their function and mechanism.
Gene Cloning, Expression, and Enzyme Purification for Functional Characterization
The functional characterization of enzymes begins with the isolation of the gene that codes for them. Gene cloning involves amplifying a specific DNA sequence, often using the Polymerase Chain Reaction (PCR), and inserting it into a plasmid vector. nih.govtandfonline.com This recombinant plasmid is then introduced into a host organism, typically Escherichia coli, which can be induced to produce large quantities of the target protein (expression). nih.govoup.com Finally, the expressed enzyme is separated from other cellular components through purification techniques, such as affinity chromatography, to obtain a homogenous sample for functional assays. nih.govbiorxiv.org
This workflow has been successfully applied to elucidate the biosynthetic pathway of CDP-2-glycerol, a nucleotide-activated form of this compound, in Streptococcus pneumoniae. asm.org Researchers cloned, expressed, and purified three enzymes—Gtp1, Gtp2, and Gtp3—proposed to be involved in this pathway. asm.org Through subsequent enzyme assays, they functionally characterized each protein:
Gtp1 was identified as a reductase that converts 1,3-dihydroxyacetone (B48652) to glycerol.
Gtp3 was confirmed as a glycerol-2-phosphotransferase, which catalyzes the conversion of glycerol to this compound.
Gtp2 was identified as a cytidylyltransferase that transfers CTP to this compound, forming the final product, CDP-2-glycerol. asm.org
This study represents the first biochemical identification of the CDP-2-glycerol biosynthetic pathway. asm.org Similarly, glycerol dehydrogenases (DhaD and GldA) from Klebsiella pneumoniae were cloned into a pET-28a(+) vector, expressed in E. coli, and purified using a HisTrap affinity column to characterize their substrate specificity and kinetic parameters. nih.gov
Mutational Analysis for Enzyme Mechanism Elucidation
Mutational analysis, or site-directed mutagenesis, is a powerful technique used to understand the role of specific amino acid residues in an enzyme's structure, stability, and catalytic mechanism. nih.gov By systematically replacing targeted amino acids and analyzing the kinetic and binding properties of the resulting mutant proteins, researchers can identify residues that are critical for substrate binding or catalysis. nih.govuni-regensburg.de
This approach has been instrumental in studying enzymes involved in glycerolipid metabolism. For instance, mutational analysis of human liver glycerol 3-phosphate dehydrogenase (hlGPDH), which catalyzes the reduction of dihydroxyacetone phosphate (DHAP) to glycerol 3-phosphate, provided key insights into its catalytic mechanism. pdbj.org Researchers created several mutant enzymes, including K120A, where a lysine (B10760008) residue in the active site was replaced with alanine. This single mutation resulted in a significant 5.3 kcal/mol destabilization of the reaction's transition state, demonstrating the critical role of Lys120 in catalysis, likely through proton donation. pdbj.org
Table 2: Summary of Key Findings from Mutational Analyses of Related Enzymes This table highlights the impact of specific mutations on the function of enzymes involved in pathways related to glycerol phosphate metabolism.
| Enzyme | Mutation | Observed Effect | Conclusion | Source |
|---|---|---|---|---|
| Human Glycerol 3-Phosphate Dehydrogenase (hlGPDH) | K120A | 5.3 kcal/mol transition state destabilization. | Lys120 plays a critical role in transition state stabilization, likely as a proton donor. | pdbj.org |
| Human Glycerol 3-Phosphate Dehydrogenase (hlGPDH) | D260G | 6.5 kcal/mol increase in the activation barrier. | Asp260 contributes significantly to transition state stabilization through interactions with other active site residues. | pdbj.org |
| E. coli Glycerol-3-Phosphate Acyltransferase (GPAT) | Mutation of Arginine in Motif 2 | Increased Km for glycerol-3-phosphate. | The arginine residue is critical for binding the phosphate group of the substrate. | aocs.org |
| E. coli Glycerol-3-Phosphate Acyltransferase (GPAT) | Mutation of Arginine in Motif 3 | Increased Km for glycerol-3-phosphate. | This arginine residue is also important for substrate binding. | aocs.org |
| Imidazole Glycerol Phosphate Synthase (HisF) | G20P, G30P, F23A | Complete loss or drastic reduction of enzyme activity. | These residues in loop1 are essential for catalysis and conformational changes during ligand binding. | uni-regensburg.de |
Glycerol 2 Phosphate in Specific Biological Systems Research
Microbial Systems
Glycerol (B35011) 2-phosphate (G2P) has been identified as a substrate for the Ugp (uptake of glycerol phosphate) transporter system in Escherichia coli K-12. nih.gov Initially, it was believed that G2P could not be transported directly into the cell and required extracellular dephosphorylation by enzymes like alkaline phosphatase (PhoA) to be utilized as a phosphorus source. nih.govwikipedia.org However, research has demonstrated that E. coli strains lacking the phoA gene can still use G2P as a sole phosphorus source, indicating the presence of a direct transport mechanism. nih.govnih.gov This capability is eliminated by mutations in the ugpBAECQ operon, confirming that the Ugp system is responsible for G2P uptake. nih.gov
The Ugp system is a binding protein-dependent ABC transporter known for its relatively broad substrate specificity, also transporting glycerol 3-phosphate (G3P) and various G3P phosphodiesters. nih.gov The discovery that G2P is also a substrate for this system expands our understanding of its function. In contrast, another G3P transporter, GlpT, has been shown in vitro to transport both G2P and G3P. nih.gov However, under the experimental conditions of the study focusing on the Ugp system, the glpT gene's involvement in G2P utilization as a primary phosphorus source was not observed. nih.gov It is important to note that the strains used in some of these studies had a deletion of the phn operon, which encodes another broad-specificity transport system for phosphonates and phosphate (B84403) esters, thereby ruling out its involvement. nih.gov
The transport of G2P via the Ugp system allows it to be used as an internal source of phosphate, which is crucial for the bacterium's survival, especially under phosphate-limiting conditions. nih.gov Once inside the cell, it is presumed that G2P is hydrolyzed by cytoplasmic phosphatases to release inorganic phosphate, which can then be incorporated into cellular metabolism.
Table 1: E. coli Transporter Systems for Glycerol Phosphates
| Transporter System | Gene(s) | Substrates | Role in G2P Metabolism |
| Ugp | ugpBAECQ | Glycerol 3-phosphate, G3P phosphodiesters, Glycerol 2-phosphate | Primary transporter for G2P uptake as a phosphorus source, especially in the absence of extracellular phosphatases. nih.govwikipedia.org |
| GlpT | glpT | Glycerol 3-phosphate, this compound (in vitro) | Can transport G2P in vitro, but its in vivo role in G2P uptake for phosphorus metabolism appears limited under certain conditions. nih.govacs.org |
| Phn | phnCDE | Phosphonates, Phosphate esters, Inorganic phosphate | A broad-specificity transporter; its involvement in G2P transport was experimentally excluded in key studies. nih.gov |
In Streptococcus pneumoniae, this compound is a component of the capsular polysaccharide (CPS) of certain serotypes, notably 15A and 23F. researchgate.netnih.govresearchgate.net The CPS is a critical virulence factor for this bacterium, protecting it from the host's immune system. nih.govasm.org The presence of G2P in the CPS highlights its importance in the structural integrity and antigenicity of the capsule.
The biosynthetic pathway for the activated form of G2P, CDP-2-glycerol, has been elucidated in S. pneumoniae 23F. nih.govnih.gov This pathway involves three enzymes encoded by the gtp1, gtp2, and gtp3 genes:
Gtp1 : A reductase that converts 1,3-dihydroxyacetone (B48652) to glycerol. nih.govnih.gov
Gtp3 : A glycerol-2-phosphotransferase that phosphorylates glycerol to form this compound. nih.govnih.gov
Gtp2 : A cytidylyltransferase that activates G2P by transferring CTP to it, forming CDP-2-glycerol. nih.govnih.gov
This activated precursor is then incorporated into the growing polysaccharide chain. The identification of these genes and their functions provides a deeper understanding of CPS biosynthesis and offers potential targets for therapeutic intervention. For instance, genes predicted to be involved in the synthesis of a this compound side chain have also been identified in the cps locus of serotype 15B, suggesting a common mechanism for its incorporation into the capsule in different serotypes. asm.org
Table 2: Enzymes in the CDP-2-Glycerol Biosynthetic Pathway in S. pneumoniae 23F
| Enzyme | Gene | Function |
| Gtp1 | gtp1 | Reductase: 1,3-dihydroxyacetone → Glycerol nih.govnih.gov |
| Gtp3 | gtp3 | Glycerol-2-phosphotransferase: Glycerol → this compound nih.govnih.gov |
| Gtp2 | gtp2 | Cytidylyltransferase: this compound + CTP → CDP-2-glycerol nih.govnih.gov |
A fundamental difference between the cell membranes of archaea and bacteria lies in the stereochemistry of the glycerol phosphate backbone of their phospholipids (B1166683). nih.govfrontiersin.org Bacteria and eukaryotes utilize sn-glycerol-3-phosphate (G3P), while archaea use its enantiomer, sn-glycerol-1-phosphate (B1203117) (G1P). frontiersin.orgnih.gov This "lipid divide" is a key distinguishing feature between these domains of life. nih.gov
This compound, being the achiral isomer, is not the primary backbone component in the canonical membrane lipid structures of either domain. The biosynthesis of the G1P backbone in archaea and the G3P backbone in bacteria are catalyzed by non-homologous enzymes, glycerol-1-phosphate dehydrogenase and glycerol-3-phosphate dehydrogenase, respectively. researchgate.net These enzymes reduce dihydroxyacetone phosphate to their respective glycerol phosphate enantiomers. nih.gov
The distinct membrane chemistries, with archaea having ether-linked isoprenoid chains and bacteria having ester-linked fatty acid chains, are thought to be adaptations to different environments, with the archaeal membrane structure providing enhanced stability in extreme conditions. nih.govfrontiersin.org While G2P is not the central player in this dichotomy, its existence as a metabolic intermediate in some bacteria, such as for capsule synthesis in S. pneumoniae, underscores the diverse roles of glycerol phosphate isomers in microbial physiology. researchgate.net
Table 3: Comparison of Membrane Lipid Backbones in Archaea and Bacteria
| Feature | Archaea | Bacteria |
| Glycerol Phosphate Backbone | sn-Glycerol-1-phosphate (G1P) | sn-Glycerol-3-phosphate (G3P) |
| Lipid Linkage | Ether bonds | Ester bonds |
| Hydrocarbon Chains | Isoprenoids | Fatty acids |
In the yeast Saccharomyces cerevisiae, glycerol metabolism is primarily centered around glycerol 3-phosphate (G3P), which is a key intermediate in glycerol synthesis and a precursor for phospholipids. nih.govnih.gov Glycerol itself plays a crucial role as a compatible solute for osmotic stress protection and in maintaining the cytosolic redox balance. nih.govresearchgate.net
While G2P is not a major metabolite in wild-type yeast metabolism, the broader context of glycerol phosphate metabolism is highly relevant to metabolic engineering efforts. For example, to enhance glycerol production, researchers have targeted genes involved in the G3P pathway. Overexpression of glycerol-3-phosphate dehydrogenase (GPD1) and glycerol-3-phosphatase (GPP2) can significantly increase the conversion of dihydroxyacetone phosphate (DHAP) to glycerol. nih.govresearchgate.net
Conversely, to engineer yeast to utilize glycerol as a carbon source more efficiently, metabolic strategies often involve manipulating the pathways that consume G3P. researchgate.netbiorxiv.org For instance, knocking out genes responsible for mitochondrial oxidation of cytosolic NADH can redirect metabolic flux towards pathways that utilize glycerol-derived compounds. nih.gov Although these studies focus on G3P, they highlight the central role of glycerol phosphorylation in yeast and provide a framework for understanding how different glycerol phosphate isomers could potentially be integrated into or engineered within yeast metabolic networks.
In Mycoplasma pneumoniae, glycerol and phospholipids from the host are major sources of carbon and energy. oup.comresearchgate.net The metabolism of glycerol involves its uptake, phosphorylation to G3P by glycerol kinase, and subsequent oxidation to DHAP by glycerol-3-phosphate oxidase (GlpD). researchgate.netnih.gov This oxidation step is a significant contributor to the bacterium's cytotoxicity, as it produces hydrogen peroxide as a byproduct. nih.gov While the primary pathway involves G3P, the potential for G2P to be generated or utilized, perhaps through non-specific enzyme activities, cannot be entirely ruled out, though it is not a focus of current research. The enzymes for glycerol uptake and phosphorylation (glpF and glpK) have been shown to be essential for M. pneumoniae. nih.gov
In Mycobacterium tuberculosis, the causative agent of tuberculosis, glycerol is also a preferred carbon source, and its metabolism is important for the bacterium's growth and survival. pnas.org The enzyme indole-3-glycerol phosphate synthase (IGPS), encoded by the trpC gene, is essential for the growth of M. tuberculosis. msu.ru This enzyme catalyzes a step in the tryptophan biosynthesis pathway, converting 1-(o-carboxyphenylamino)-1-deoxyribulose-5´-phosphate to indole-3-glycerol phosphate. msu.ru Although this is a different glycerol phosphate derivative, it underscores the importance of glycerol-containing molecules in the essential metabolic pathways of this pathogen. Phase variation in the glpK gene, which encodes glycerol kinase, can lead to transient drug tolerance in M. tuberculosis, highlighting the clinical relevance of glycerol metabolism. pnas.org
Role in Yeast Metabolism and Metabolic Engineering (e.g., Saccharomyces cerevisiae)
Plant Systems
This compound has been reported as a metabolite in plants such as Arabidopsis thaliana and Solanum lycopersicum (tomato). nih.govebi.ac.uk Its precise roles and metabolic pathways in plants are less well-characterized compared to those in microbial systems. However, recent research has shed light on the importance of glycerol phosphates in plant-bacteria interactions.
A family of chemoreceptors, termed sCache_PC3, found predominantly in bacteria that interact with plants, has been shown to preferentially bind to glycerol 3-phosphate. biorxiv.org These chemoreceptors also recognize this compound, suggesting that G2P may act as a signaling molecule in the plant environment. biorxiv.org Plants are known to excrete G3P in response to stress and infection. Chemotaxis of bacteria towards these glycerol phosphate signals could be a mechanism for them to locate stressed plants or sites of infection. biorxiv.org This suggests a potential role for G2P, alongside G3P, in mediating the complex chemical communication between plants and associated bacteria, including pathogens.
This compound as a Plant Metabolite
Mammalian Systems Research
Until recently, the presence of CDP-glycerol (CDP-Gro), the activated donor for glycerol phosphate transfer, was uncertain in mammalian cells nih.govoup.com. However, recent studies have confirmed the existence of CDP-Gro in cultured human cell lines such as HEK293T, HCT116, and HAP1, as well as in various mouse tissues, including the brain, liver, and kidney nih.govoup.comnih.govencyclopedia.pubresearchgate.net. The development of a quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was instrumental in this discovery nih.govencyclopedia.pub.
In microorganisms, CDP-Gro is synthesized from glycerol phosphate and CTP by the enzyme glycerol-phosphate cytidylyltransferase (GCT) nih.govencyclopedia.pub. However, a homolog for this enzyme is not found in mammals. Research has now identified that ethanolamine-phosphate cytidylyltransferase (PCYT2), a key enzyme in the de novo biosynthesis of phosphatidylethanolamine, is also responsible for synthesizing CDP-glycerol in mammals nih.govresearchgate.net. Specifically, PCYT2 utilizes glycerol-3-phosphate (Gro3P) and CTP to produce CDP-3-Gro nih.govencyclopedia.pubresearchgate.net. Knockdown of the PCYT2 gene in cultured cells leads to a significant reduction in cellular CDP-Gro levels, confirming its role as the primary CDP-Gro synthase in mammals nih.govresearchgate.net.
| Cell Line/Tissue | CDP-Glycerol Detected | Biosynthetic Enzyme | Precursors |
| HEK293T | Yes | PCYT2 | Glycerol-3-phosphate, CTP |
| HCT116 | Yes | PCYT2 | Glycerol-3-phosphate, CTP |
| HAP1 | Yes | PCYT2 | Glycerol-3-phosphate, CTP |
| Mouse Tissues | Yes | PCYT2 | Glycerol-3-phosphate, CTP |
In the context of specific mammalian cell types, the regulation of enzymes involved in glycerol phosphate metabolism has been a subject of investigation. In the insulin-secreting cell line INS-1, the activity of mitochondrial FAD-linked glycerol-phosphate dehydrogenase (FAD-GPDH) is regulated by calcium ions (Ca2+) nih.gov. FAD-GPDH catalyzes the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), a key step in both glycerolipid synthesis and energy metabolism nih.gov. Studies using electropermeabilized INS-1 cells have shown that Ca2+ markedly activates FAD-GPDH, significantly lowering its apparent Km value for DL-glycerophosphate nih.gov. This suggests that fluctuations in intracellular Ca2+ levels can directly influence the metabolic flux through the glycerol phosphate shuttle.
In cerebral cell cultures, particularly hippocampal neurons, the biosynthesis of glycerol-3-phosphate is linked to long-term potentiation (LTP), a cellular mechanism underlying learning and memory nih.gov. The glycerol phosphate shuttle, which was previously thought to be less active in the brain, has been shown to be operational in neurons, with both cytosolic and mitochondrial glycerol phosphate dehydrogenase enzymes being expressed nih.govjneurosci.org. The activation of glycerol-3-phosphate biosynthesis during LTP, along with the upregulation of glycolysis and the TCA cycle, points to its role as a key regulator in neuronal metabolism and plasticity nih.gov.
| Cell Line/System | Enzyme | Regulator/Condition | Effect |
| INS-1 Cells | FAD-linked glycerol-phosphate dehydrogenase (FAD-GPDH) | Calcium (Ca2+) | Activation, decreased Km for substrate |
| Hippocampal Neurons | Glycerol-3-phosphate dehydrogenase | Long-Term Potentiation (LTP) | Upregulation of glycerol-3-phosphate biosynthesis |
Glycerol-3-phosphate acyltransferases (GPATs) catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids by acylating glycerol-3-phosphate plos.orgnih.gov. There are four known GPAT isoforms in mammals, with GPAT2 being a mitochondrial isoform with a distinct expression pattern, primarily found in male germ cells and certain cancer cells plos.orgnih.gov.
Studies on the role of GPAT2 in cancer cell biology have revealed its contribution to the tumor phenotype plos.org. For instance, in the MDA-MB-231 breast cancer cell line, GPAT2 expression has been shown to modulate cell surface topography and membrane permeability plos.org. Silencing of the GPAT2 gene in these cells resulted in a smoother cell surface and increased membrane damage, as evidenced by the release of lactate (B86563) dehydrogenase plos.org. GPAT2 preferentially utilizes arachidonoyl-CoA as a substrate, and its expression can alter the arachidonic acid content in glycerolipids plos.org.
In the context of male reproduction, GPAT2 is essential for normal spermatogenesis nih.gov. In vivo silencing of the Gpat2 gene in mouse testes led to impaired spermatogenesis, with an arrest at the pachytene stage of meiosis and activation of apoptosis in germ cells nih.gov. These findings underscore the critical role of GPAT2-mediated glycerolipid synthesis in the proper development and maturation of male germ cells.
Future Directions and Research Gaps in Glycerol 2 Phosphate Studies
Elucidation of Novel Metabolic Pathways and Enzymes
While the hydrolysis of G2P by phosphatases is a known metabolic fate, recent research has begun to uncover previously unknown pathways where G2P is a key intermediate. ontosight.ai A significant research gap exists in identifying and characterizing the full extent of these novel metabolic routes across different organisms.
One promising area is the exploration of alternative glycerol (B35011) utilization pathways. In Pseudomonas putida KT2440, a novel metabolic route for glycerol has been proposed that functions in parallel with the canonical pathway. asm.org This new route is initiated by the oxidation of glycerol to glyceraldehyde and then to glycerate. Subsequent phosphorylation by a glycerate kinase (GarK) is thought to produce glycerate-2-phosphate, which is then channeled into central metabolism. asm.orgresearchgate.net The complete elucidation of this pathway, including the definitive identification of all downstream enzymes and intermediates, remains a key future objective.
Another significant discovery is the biosynthetic pathway for CDP-2-glycerol in Streptococcus pneumoniae, a crucial component of its capsule polysaccharide. asm.orgnih.gov This pathway involves the direct phosphorylation of glycerol to G2P by a newly identified enzyme, glycerol-2-phosphotransferase (Gtp3). asm.orgnih.gov The G2P is then activated to CDP-2-glycerol by a cytidylyltransferase, Gtp2. asm.orgnih.gov The discovery of this pathway opens up questions about whether similar G2P-centric biosynthetic pathways exist in other bacteria for the creation of essential cell wall components or other metabolites. Further research is needed to screen for Gtp3 homologs and characterize their function in other species.
Additionally, the identification of GacH in Streptococcus pyogenes as a novel glycerol phosphate (B84403) (GroP) transferase that modifies the Group A Carbohydrate highlights another class of enzymes involved in G2P metabolism. nih.gov This enzyme attaches G2P to the N-acetylglucosamine side-chains of the rhamnose polysaccharide. nih.gov Future work should focus on identifying the full range of substrates for GacH and similar enzymes, and understanding the physiological impact of this glycan modification.
Table 1: Enzymes Involved in Novel Glycerol 2-Phosphate Pathways
| Enzyme | Proposed/Confirmed Function | Organism | Pathway |
| Glycerate kinase (GarK) | Phosphorylates glycerate to yield glycerate-2-phosphate. asm.orgresearchgate.net | Pseudomonas putida KT2440 | Novel Glycerol Utilization |
| Glycerol-2-phosphotransferase (Gtp3) | Catalyzes the conversion of glycerol to glycerol-2-phosphate. asm.orgnih.gov | Streptococcus pneumoniae | CDP-2-Glycerol Biosynthesis |
| Glycerol-2-phosphate cytidylyltransferase (Gtp2) | Transfers CTP to glycerol-2-phosphate to form CDP-2-glycerol. asm.orgnih.gov | Streptococcus pneumoniae | CDP-2-Glycerol Biosynthesis |
| GacH | Transfers glycerol phosphate to the Group A Carbohydrate. nih.gov | Streptococcus pyogenes | Polysaccharide Modification |
Advanced Structural and Functional Characterization of Associated Proteins
A significant gap in G2P research is the limited structural and functional data for the proteins that bind, transport, or catalyze reactions involving it. While some enzymes have been identified, high-resolution structures and detailed mechanistic studies are largely absent.
Future research must prioritize the structural elucidation of key enzymes like the newly discovered glycerol-2-phosphotransferase (Gtp3) and glycerol-2-phosphate cytidylyltransferase (Gtp2) from S. pneumoniae. asm.orgnih.gov Understanding their three-dimensional structures will provide insights into their substrate specificity—for instance, why Gtp2 prefers G2P over glycerol-1-phosphate—and reaction mechanisms. nih.gov Similarly, obtaining the crystal structure of the glycerate kinase (GarK) from P. putida will be crucial to confirm its role in producing glycerate-2-phosphate. asm.org
The transport of G2P across cellular membranes is another area requiring deeper investigation. In Escherichia coli, the Ugp transporter system, traditionally known for glycerol-3-phosphate uptake, has been shown to transport G2P as well, particularly under phosphate-limiting conditions. nih.govnih.gov However, the molecular basis for this substrate promiscuity is not fully understood. High-resolution structural studies of the UgpB binding protein in complex with G2P are needed. Likewise, the E. coli glycerol-3-phosphate transporter (GlpT) also binds G2P, and further biophysical and structural studies are warranted to characterize this interaction. acs.org
In silico approaches are also emerging as a powerful tool for identifying and annotating uncharacterized proteins. For example, a hypothetical protein in Nostoc sp. PCC 7120 was recently annotated as a putative 1-acyl-sn-glycerol-3-phosphate acyltransferase through computational modeling. researchgate.net Such predictions provide a roadmap for future experimental validation, including expression, purification, and functional assays to confirm the protein's activity and substrate preference, which could potentially include G2P-derived lipids.
Systems Biology Approaches to this compound Regulation
The regulation of G2P metabolism is complex and interconnected with broader cellular metabolic and signaling networks. A major research gap is the lack of a systems-level understanding of how G2P levels are controlled and how they, in turn, influence other cellular processes.
Future research should employ systems biology approaches, integrating transcriptomics, proteomics, and metabolomics, to map the regulatory networks governing G2P. In E. coli, the expression of the G2P-transporting Ugp system is controlled by the PHO regulon in response to phosphate availability. nih.gov However, a global analysis of how the metabolome and proteome shift in response to G2P utilization via this pathway is lacking.
In Pseudomonas putida, the novel glycerol utilization pathway is part of a complex regulatory network that responds to the availability of rare earth elements (REEs) and is orchestrated by the PedR2/PedS2 two-component system. asm.org A systems-level investigation is needed to understand how these environmental signals are integrated to control flux through this new pathway versus the canonical Glp pathway. Similarly, in Streptomyces, the transcriptional regulator GylR controls the glycerol utilization (glp) operon, with its activity modulated by downstream metabolites. researchgate.net Understanding how G2P or its precursors fit into this regulatory model requires a more integrated approach.
Development of Novel Research Tools and Methodologies
Advancing our understanding of G2P will require the development and application of more sophisticated research tools and methodologies. While current analytical techniques have been crucial, there are significant opportunities for innovation.
Table 2: Current and Future Methodologies in this compound Research
| Methodology | Current Application | Future Direction/Research Gap |
| Mass Spectrometry (MS) | Identification and structural elucidation of G2P and its derivatives in biological samples. asm.orgnih.govmdpi.com | Development of high-throughput, quantitative MS methods for absolute quantification of G2P in complex matrices. Improved spatial resolution through MS imaging to map G2P distribution in tissues and cells. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of G2P and its isomers; quantifying yields in synthesis reactions (e.g., 31P-NMR). nih.govmdpi.commdpi.comnih.gov | Development of in-vivo NMR techniques to monitor G2P metabolic flux in real-time within intact cells. |
| Capillary Electrophoresis (CE) | Separation and detection of novel products from enzyme-substrate reactions involving G2P. asm.orgnih.gov | Coupling CE with advanced detectors for higher sensitivity and structural information; miniaturization for high-throughput screening of enzyme inhibitors or activators. |
| Chemical Synthesis | Prebiotic synthesis experiments and preparation of G2P standards. mdpi.comnih.gov | Development of novel, efficient, and stereospecific synthetic routes for G2P and its isotopically labeled analogues to be used as tracers in metabolic studies. |
| Biosensors | Not widely applied for G2P. | Design and engineering of genetically encoded fluorescent biosensors for real-time, in vivo imaging of G2P dynamics within single cells, providing high spatial and temporal resolution. |
A key area for development is the creation of tools for real-time monitoring of G2P in living cells. Genetically encoded biosensors, which change their fluorescent properties upon binding to a specific metabolite, have revolutionized the study of molecules like ATP and NADH. The development of a specific and sensitive G2P biosensor would allow researchers to visualize the dynamics of this molecule within different cellular compartments in response to various stimuli.
Furthermore, refining methods for the synthesis of G2P and its derivatives is crucial. This includes creating isotopically labeled versions (e.g., with 13C or 32P) to be used as tracers in metabolic flux analysis. While prebiotic synthesis methods have been explored, developing more controlled and efficient enzymatic or chemical synthesis routes for these research tools is a necessary step. asm.orgmdpi.commdpi.com Improving analytical techniques to better separate and quantify G2P from its isomers, glycerol-1-phosphate and glycerol-3-phosphate, in complex biological samples also remains a challenge that needs to be addressed. mdpi.com
Q & A
Q. What are the key considerations for synthesizing and characterizing glycerol 2-phosphate in laboratory settings?
this compound synthesis typically involves phosphorylation of glycerol at the 2-position. Methodologically:
- Synthesis : Use enzymatic or chemical phosphorylation, ensuring controlled pH and temperature to avoid isomerization to glycerol 3-phosphate .
- Characterization : Validate purity via NMR (e.g., distinguish between α/β isomers using P-NMR) and LC-MS/MS (monitor for degradation products like inorganic phosphate) .
- Storage : Store at −80°C in aliquots to prevent hydrolysis; avoid repeated freeze-thaw cycles .
Q. How can this compound be distinguished from its structural isomer glycerol 3-phosphate in metabolic studies?
- Analytical Techniques :
- Isotopic Labeling : Incorporate C or H labels at the 2-position for tracking in flux analyses .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s role in cellular energy metabolism?
- In Vitro Models : Use hepatocyte or cancer cell lines (e.g., SH-SY5Y) treated with this compound under controlled hypoxia/normoxia to assess glycolytic vs. mitochondrial pathways .
- Tracer Studies : Combine C-glucose with this compound to track carbon flux via GC-MS or C-NMR .
- Knockout Models : CRISPR/Cas9-mediated deletion of glycerol kinase (GK) to isolate this compound-specific effects .
Q. How can contradictory data on this compound’s metabolic impact (e.g., in HCC studies) be resolved?
In hepatocellular carcinoma (HCC), this compound levels are paradoxically reduced despite glycolytic upregulation. To address this:
- Multi-Omics Integration : Correlate metabolomics (LC-MS/MS) with transcriptomics (RNA-seq) to identify regulatory nodes (e.g., downregulated glycerol shuttle enzymes) .
- Temporal Analysis : Sample tissues at multiple timepoints to capture dynamic metabolite changes during tumor progression .
- Control for Isomer Contamination : Re-validate samples using isomer-specific assays to rule out analytical artifacts .
Q. What are the best practices for incorporating this compound into kinase activity assays?
- Buffer Optimization : Use 25 mM MOPS (pH 7.2), 12.5 mM this compound, 25 mM MgCl, and 5 mM EGTA to stabilize kinase activity .
- Negative Controls : Replace this compound with non-hydrolyzable analogs (e.g., β-glycerophosphate) to confirm substrate specificity .
- Data Normalization : Express activity as nmol/min/mg protein, adjusting for background phosphatase activity (measured with β-glycerophosphate controls) .
Q. How does this compound interact with lipid metabolism pathways in disease models?
- Lipidomics : Profile monoacylglycerols (e.g., 1-palmitoylglycerol) and fatty acids via GC-MS to link this compound depletion to impaired lipid storage in HCC subtypes .
- Enzyme Inhibition : Treat cells with glycerol phosphate oxidase inhibitors to dissect contributions to glycerolipid synthesis vs. β-oxidation .
Methodological Guidance for Data Reproducibility
Q. How should researchers document this compound experiments to ensure reproducibility?
- Detailed Protocols : Report synthesis steps, storage conditions, and instrument parameters (e.g., LC gradients, MS ionization settings) .
- Negative Data : Disclose batch-to-batch variability in purity and its impact on experimental outcomes .
- Open Data : Deposit raw metabolomics datasets in repositories like MetaboLights, annotated with isomer-specific metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
